molecular formula C6H9ClN2S2 B1682448 TPT-172 HCl (R33) CAS No. 32415-42-2

TPT-172 HCl (R33)

Cat. No. B1682448
CAS RN: 32415-42-2
M. Wt: 208.7 g/mol
InChI Key: GFYZVDOORWWFNZ-UHFFFAOYSA-N
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Description

TPT-172 HCl, also known as R33, is a thiophene thiourea derivative with a molecular weight of 172 in its free base form . The chemical formula of TPT-172 HCl is C6H9ClN2S2 .


Molecular Structure Analysis

The molecular formula of TPT-172 HCl (R33) is C6H9ClN2S2 . Its exact mass is 207.9896 and its molecular weight is 208.7321 . The IUPAC name is thiophen-2-ylmethyl carbamimidothioate;hydrochloride .


Chemical Reactions Analysis

TPT-172 HCl (R33) has been found to be effective at reducing Aβ and pTau levels in hiPSC-derived neurons from Alzheimer’s disease patients and controls .


Physical And Chemical Properties Analysis

TPT-172 HCl (R33) has a molecular weight of 208.7 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 3 . Its exact mass is 207.9895683 g/mol and its monoisotopic mass is 207.9895683 g/mol . Its topological polar surface area is 103 Ų . It has a heavy atom count of 11 .

Scientific Research Applications

Nuclear Delivery and Accumulation in Cancer Treatment

TPT-172 HCl has been investigated for its potential in nuclear delivery and accumulation, a crucial aspect for many anticancer drugs that interact with DNA or associated enzymes in the nucleus. A study describes a strategy to construct supramolecular nanomedicines for nuclear delivery of synergistic anticancer drugs, which can improve inhibition capacity and promote synergistic tumor suppression in vivo (Cai et al., 2017).

Topoisomerase I-mediated Antiproliferative Activity

Research has shown that TPT-172 HCl can be effective in inhibiting topoisomerase I (Topo I), a key enzyme in DNA replication, thus exhibiting antiproliferative activity against tumor cells. This includes studies on fluorinated homocamptothecins, demonstrating a significant correlation between stimulation of Topo I-mediated DNA cleavage and cytotoxicity against various tumor cell lines (Lavergne et al., 2000).

Improved Stability and Delivery Systems for Anticancer Drugs

TPT-172 HCl's effectiveness as an anticancer drug is enhanced through the development of improved delivery systems. A study focused on bovine serum albumin (BSA) nanoparticles entrapping TPT-172 HCl to improve the stability of its lactone form, which is crucial for maintaining its anticancer activity (Yang et al., 2007).

Localized Drug Delivery for Cancer Treatment

Local drug delivery systems have been developed using TPT-172 HCl for targeted cancer therapy. For example, a study on a nanofiber patch containing hydrophobic TPT-172 HCl demonstrated potential superiority in localized treatment of primary and advanced orthotopic hepatomas (Li et al., 2018).

Catalytic Applications in Chemical Processes

Beyond its medical applications, TPT-172 HCl has been involved in catalytic processes, such as the hydrogenation of cinnamaldehyde, showcasing its utility in chemical synthesis and industrial applications (Paul et al., 2020).

Nanosuspensions for Enhanced Antitumor Efficacy

Nanosuspensions of TPT-172 HCl have shown promise in increasing its therapeutic efficacy against cancers like hepatic cancer. These nanosuspensions have demonstrated improved tumor targetability and liver targetability, along with enhanced anticancer efficacy in vivo compared to commercial injections (Han et al., 2013).

properties

IUPAC Name

thiophen-2-ylmethyl carbamimidothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S2.ClH/c7-6(8)10-4-5-2-1-3-9-5;/h1-3H,4H2,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYZVDOORWWFNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CSC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20532454
Record name (Thiophen-2-yl)methyl carbamimidothioate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20532454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TPT-172 HCl (R33)

CAS RN

32415-42-2
Record name Carbamimidothioic acid, 2-thienylmethyl ester, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32415-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 33067
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032415422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC33067
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33067
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Thiophen-2-yl)methyl carbamimidothioate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20532454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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